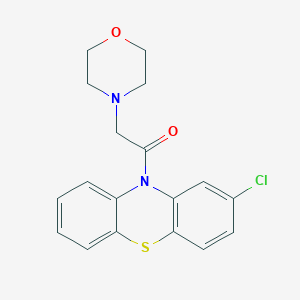

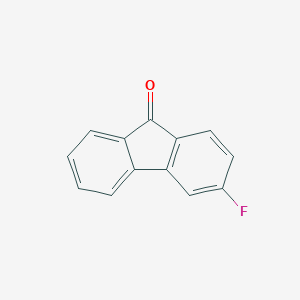

3-Fluorofluoren-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

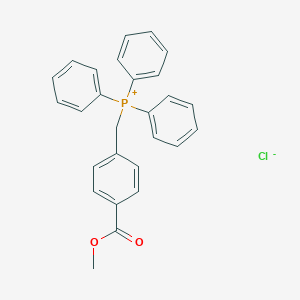

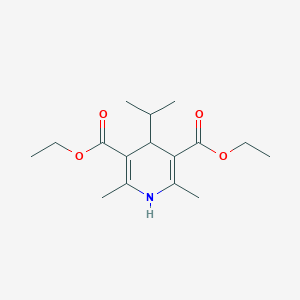

Synthesis Analysis

The synthesis of fluorenyl derivatives involves several strategies, including the Buchwald-Hartwig reaction and Yamamoto coupling. For instance, tri(9,9-diethyl-9H-fluorenyl)amine, a closely related fluorophore, was synthesized via the Buchwald-Hartwig reaction, showcasing the versatility of fluorenyl compounds in forming complex structures with significant photophysical properties (Suo et al., 2005). Additionally, a poly(9-borafluorene) homopolymer illustrates the application of Yamamoto coupling in producing electron-deficient polyfluorenes with unique fluorescence sensing abilities (Adams & Rupar, 2015).

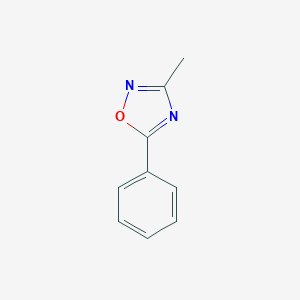

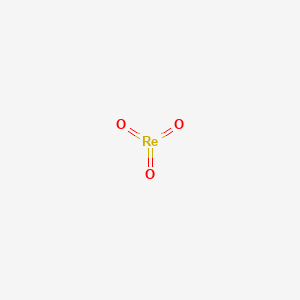

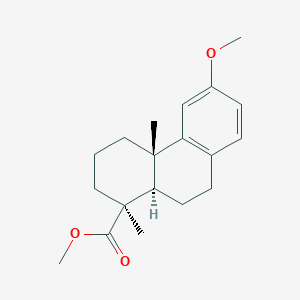

Molecular Structure Analysis

The molecular structure and conformation of fluorenyl derivatives, including 3-Fluorofluoren-9-one, are critical for understanding their chemical reactivity and physical properties. Gas-phase electron diffraction and quantum chemical calculations have been employed to study the structure of related fluorenyl compounds, revealing planar heavy atom skeletons and conformational preferences influenced by substituents (Dorofeeva et al., 2006).

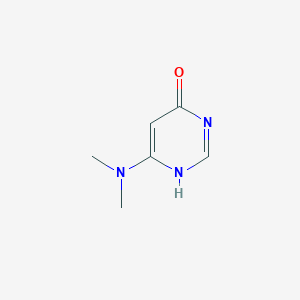

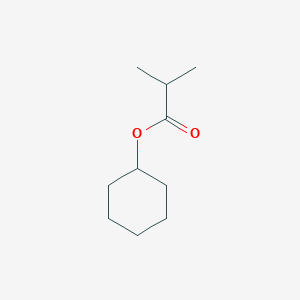

Chemical Reactions and Properties

Fluorenyl derivatives undergo a variety of chemical reactions, including cross-coupling/annulation cascades for the synthesis of hydroxy and aminofluorenes. Such reactions demonstrate the fluorenyl scaffold's versatility in organic synthesis, enabling the introduction of functional groups and further structural complexity (François et al., 2018).

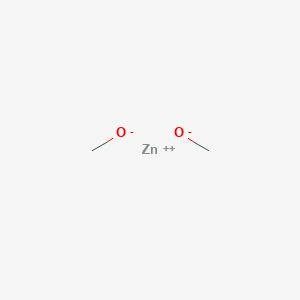

Physical Properties Analysis

The physical properties of fluorenyl derivatives are profoundly influenced by their molecular structure. Studies on their electronic and optical properties reveal that these compounds are highly aromatic and electrooptically active, with properties such as energy levels and frontier wave functions significantly affected by the nature of the substituents and the oxidation state of the heteroatom (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Fluorofluoren-9-one and related compounds can be explored through their reactivity patterns in various organic reactions. For example, the chemistry of the aromatic 9-germafluorenyl dianion showcases the impact of substituents on the aromatic delocalization of electrons, influencing the overall reactivity and chemical behavior of fluorenyl derivatives (Liu et al., 2002).

Applications De Recherche Scientifique

-

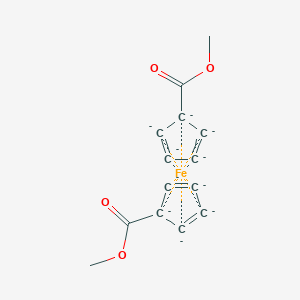

Biomedical Applications of Fluoropolymers

- Fluoropolymers have unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation .

- They have been widely used to prepare high-performance materials .

- The use of fluoropolymers in biomedical applications has grown rapidly during the past decade .

- They have been used in gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .

-

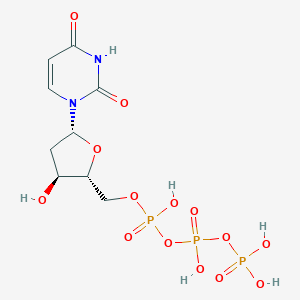

Biological Applications of Fluoro-modified Nucleic Acids

- Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features .

- This significantly extends the breadth and depth of biological applications of nucleic acids .

- They have been used in nucleic acid-based therapeutics, 18 F PET imaging and mechanistic studies of DNA modifying enzymes .

-

Physicochemical Properties and Applications of Single-Benzene-Based Fluorophores

Safety And Hazards

While specific safety data for “3-Fluorofluoren-9-one” was not found, general safety measures for handling chemical substances should always be followed. These include wearing appropriate personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Propriétés

IUPAC Name |

3-fluorofluoren-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABGBVMUJCYJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287485 |

Source

|

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorofluoren-9-one | |

CAS RN |

1514-15-4 |

Source

|

| Record name | 1514-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-fluorofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)